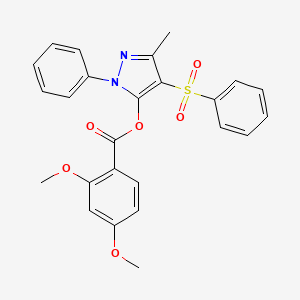

4-甲氧基-3-甲基-N-((1-甲基哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

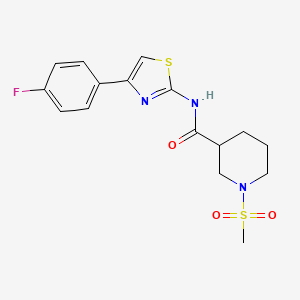

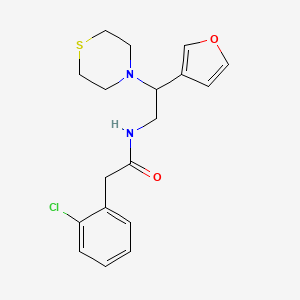

The compound “4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds known as arylsulfonyl indoles . These compounds have been studied for their potential as 5-HT6 receptor antagonists, which are involved in improving cognitive function in numerous animal models .

Synthesis Analysis

The synthesis of related compounds involves the use of 4-Methylpiperidine . This compound can be used to synthesize bioactive compounds such as dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone .Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using the B3LYP/cc-pVDZ basis set . The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied using computational methods. Analyses of Non-Linear Optical (NLO) parameters, Molecular Electrostatic Potential (MEP), UV-visible spectra, and HOMO-LUMO were performed using different solvents such as chloroform, water, acetonitrile, ethanol, and DMSO .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-Methylpiperidine have been reported. It has a boiling point of 124 °C, a density of 0.838 g/mL at 25 °C, and a refractive index n20/D of 1.446 .科学研究应用

光动力治疗应用

Pişkin、Canpolat 和 Öztürk (2020) 的一项研究讨论了用苯磺酰胺衍生物基团取代的新型锌酞菁的合成和表征。这些化合物表现出有希望的光动力治疗特性,光动力治疗是一种癌症治疗方法,这归功于它们良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率,这些对于 II 型光动力机制至关重要。这项研究突出了苯磺酰胺衍生物在开发用于癌症治疗的有效 II 型光敏剂方面的潜力 (Pişkin、Canpolat 和 Öztürk,2020)。

非线性光学和晶体结构

Anwar、Okada、Oikawa 和 Nakanishi (2000) 制备了 4-氨基-1-甲基吡啶鎓苯磺酸盐,并通过 X 射线结构分析评估了它们在二阶非线性光学中的潜力。这些盐表现出非中心对称结构,使其适用于非线性光学应用,而非线性光学是光子器件和材料开发的关键领域。这项研究强调了苯磺酰胺衍生物在合成具有显着非线性光学特性的材料中的用处 (Anwar、Okada、Oikawa 和 Nakanishi,2000)。

抗癌活性

Kumar、Kumar、Roy、Sondhi 和 Sharma (2015) 进行了苯磺酰肼和苯磺酰胺环状酰亚胺杂化分子的微波辅助合成,评估了它们对几种人类癌细胞系的抗癌活性。这项研究展示了苯磺酰胺衍生物作为开发抗癌剂的支架的潜力,某些化合物对卵巢癌和肝癌细胞系表现出显着的活性 (Kumar、Kumar、Roy、Sondhi 和 Sharma,2015)。

碳酸酐酶抑制

Di Fiore、Maresca、Alterio、Supuran 和 De Simone (2011) 研究了 N-取代苯磺酰胺作为碳酸酐酶抑制剂 (CAI),揭示了对其抑制机制的重要见解。这项研究表明苯磺酰胺衍生物在药物化学中的作用,特别是在设计针对酶靶标(如碳酸酐酶)的抑制剂方面,这与治疗青光眼、癫痫和高原反应等疾病有关 (Di Fiore、Maresca、Alterio、Supuran 和 De Simone,2011)。

作用机制

- The primary target of this compound is the 5-hydroxytryptamine-6 receptor (5-HT6R) . These receptors belong to the serotonin superfamily and are predominantly located in brain regions associated with learning and memory .

- 5-HT6R antagonists have been investigated for their potential to improve cognitive function. Selective antagonism of 5-HT6R may enhance glutamate and acetylcholine levels in the brain, which are linked to learning and memory .

- This antagonistic activity may lead to increased glutamate and acetylcholine levels, supporting cognitive function .

- The affected pathways include glutamatergic and cholinergic systems. By inhibiting 5-HT6R, the compound indirectly influences these pathways, potentially enhancing cognitive processes .

- At the molecular and cellular level, the compound’s antagonistic effect on 5-HT6R may enhance neurotransmitter release, synaptic plasticity, and memory-related processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is absorbed after administration. It likely distributes to the brain due to its CNS location. Metabolism occurs, but specific enzymes involved are not mentioned. Elimination pathways are not specified.

Result of Action

Action Environment

安全和危害

未来方向

生化分析

Biochemical Properties

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to certain receptor sites, potentially acting as an antagonist or inhibitor. The compound’s interaction with enzymes such as cytochrome P450 can influence metabolic pathways and drug metabolism . Additionally, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses.

Cellular Effects

The effects of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the levels of neurotransmitters such as glutamate and acetylcholine in the brain, which are crucial for cognitive functions . Furthermore, it may impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.

Molecular Mechanism

At the molecular level, 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. The compound’s interaction with receptor proteins can trigger downstream signaling cascades, leading to changes in cellular responses. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as improving cognitive function or reducing inflammation. Higher doses can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination from the body . The compound’s metabolism can affect the levels of metabolites and influence metabolic flux, potentially leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . This localization is crucial for its interaction with biomolecules and the modulation of cellular processes.

属性

IUPAC Name |

4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCPYSJJJFDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

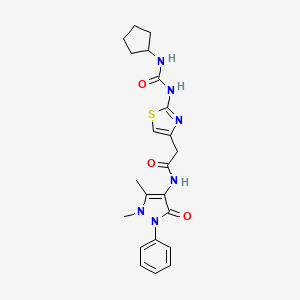

![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2556030.png)

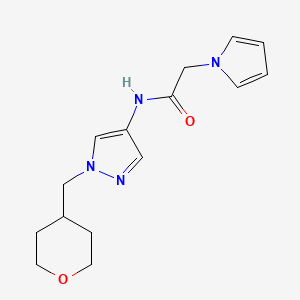

![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)